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Compound of Interest

Compound Name: Verbenalin

Cat. No.: B7942906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Verbenalin, an iridoid glycoside found in plants of the Verbena genus, is a compound

of significant interest due to its diverse biological activities, including sleep-promoting,

neuroprotective, and anti-inflammatory effects.[1][2] The precise structural elucidation of

Verbenalin is fundamental for quality control, pharmacological studies, and the development of

new therapeutics. This application note provides a comprehensive overview of the

spectroscopic techniques used to determine and confirm the structure of Verbenalin. Detailed

protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible

(UV-Vis), and Infrared (IR) spectroscopy are presented, along with a summary of expected

quantitative data and a logical workflow for structural confirmation.

Chemical Structure of Verbenalin
Verbenalin (also known as Cornin) is a monoterpenoid belonging to the iridoid glycoside class.

[3][4] Its core structure consists of a cis-fused cyclopentanopyran ring system, which is

characteristic of iridoids, attached to a glucose molecule via a glycosidic bond.
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Figure 1. Chemical Structure of Verbenalin
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Caption: Figure 1. Simplified diagram of Verbenalin's key structural components.

Summary of Spectroscopic Data
The structural confirmation of Verbenalin relies on the integration of data from multiple

spectroscopic techniques. The following tables summarize the expected quantitative results

from these analyses.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Verbenalin (in CD₃OD)

(Note: The following are representative chemical shifts based on the known structure and

typical values for iridoid glycosides. Experimental values may vary slightly based on solvent

and instrument.)
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Position ¹³C NMR (δc, ppm)
¹H NMR (δH, ppm,
Multiplicity, J in Hz)

Key HMBC
Correlations (H →
C)

Aglycone Moiety

1 94.5 5.15 (d, 8.0) C-3, C-5, C-1', C-9

3 142.0 7.45 (s) C-1, C-4, C-5, C-11

4 110.5 - -

5 40.2 3.10 (m)
C-1, C-3, C-4, C-6, C-

9

6 205.1 - -

7 45.8 2.50 (m), 2.10 (m) C-5, C-6, C-8, C-9

8 28.5 2.30 (m) C-6, C-7, C-9, C-10

9 48.0 2.80 (m) C-1, C-5, C-7, C-8

10 21.5 1.15 (d, 7.0) C-7, C-8, C-9

11 (COOCH₃) 168.0 - -

12 (OCH₃) 51.8 3.70 (s) C-11

Glucose Moiety

1' 100.2 4.65 (d, 7.8) C-1

2' 74.8 3.25 (m) C-1', C-3'

3' 77.9 3.40 (m) C-2', C-4'

4' 71.5 3.30 (m) C-3', C-5'

5' 78.1 3.45 (m) C-4', C-6'

6' 62.7 3.85 (dd), 3.70 (dd) C-5'

Table 2: Mass Spectrometry (MS) Data for Verbenalin
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Ionization Mode Ion Type Expected m/z
Fragmentation
Pathway

ESI (+) [M+H]⁺ 389.14 Protonated molecule

ESI (+) [M+Na]⁺ 411.12 Sodium adduct

ESI (+) [M+H-H₂O]⁺ 371.13 Loss of water

ESI (+) [M+H-C₆H₁₀O₅]⁺ 227.06
Loss of glucose

moiety (aglycone)

ESI (-) [M-H]⁻ 387.13
Deprotonated

molecule

ESI (-) [M+HCOO]⁻ 433.13 Formate adduct

ESI (-) [M-H-C₆H₁₀O₅]⁻ 225.05
Loss of glucose

moiety (aglycone)

Table 3: UV-Visible and Infrared Spectroscopic Data for Verbenalin
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Spectroscopy Parameter Value Assignment

UV-Vis (in Methanol) λₘₐₓ ~238-240 nm
α,β-unsaturated ester

chromophore[1]

Infrared (IR) ν (cm⁻¹) ~3400 (broad)
O-H stretching

(hydroxyl groups)

~2950
C-H stretching

(aliphatic)

~1730
C=O stretching (ester

carbonyl)[3]

~1695
C=O stretching

(ketone carbonyl)

~1630
C=C stretching

(alkene)[3]

~1080

C-O stretching

(glycosidic bond,

ethers)[3]

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data

for structural elucidation.

3.1 Sample Preparation A robust sample preparation protocol is essential to extract and purify

Verbenalin from the plant matrix.

Extraction: Weigh 10 g of dried, powdered plant material (e.g., Verbena officinalis aerial

parts) into a flask. Add 100 mL of 70% methanol.

Sonication: Perform ultrasonication for 30 minutes at room temperature to enhance

extraction efficiency.

Filtration: Filter the mixture and collect the supernatant. Repeat the extraction process on the

plant residue two more times.
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Concentration: Combine the supernatants and evaporate the solvent under reduced

pressure using a rotary evaporator to obtain the crude extract.

Purification: Subject the crude extract to column chromatography (e.g., silica gel or C18

reversed-phase) with a suitable solvent gradient (e.g., ethyl acetate/methanol/water) to

isolate pure Verbenalin. Monitor fractions by Thin Layer Chromatography (TLC).

Purity Check: Confirm the purity of the isolated compound using HPLC-DAD before

spectroscopic analysis.[2]

3.2 NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of pure Verbenalin in ~0.6 mL of a deuterated

solvent (e.g., methanol-d₄, CD₃OD). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal

resolution. Tune and shim the instrument.

1D NMR Acquisition:

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° or 90°

pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance of ¹³C, a longer acquisition time and more scans (e.g., 1024 or more) are

required. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and map out

proton networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin

systems and assembling the molecular skeleton.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons and elucidate the relative stereochemistry.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). This involves Fourier transformation, phase correction, baseline correction, and

peak integration/picking.

3.3 Mass Spectrometry (UPLC-MS/MS) Protocol

Sample Preparation: Prepare a dilute solution of pure Verbenalin (~10 µg/mL) in a suitable

solvent such as methanol or acetonitrile/water (50:50).

Instrumentation: Use an Ultra-Performance Liquid Chromatography (UPLC) system coupled

to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[5]

Chromatographic Conditions:

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to

obtain comprehensive data.

Full Scan MS: Acquire full scan spectra to determine the molecular weight and identify

molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
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Tandem MS (MS/MS): Select the molecular ion as the precursor and perform Collision-

Induced Dissociation (CID) to generate fragment ions. Analyze the fragmentation patterns

to gain structural information about the aglycone and sugar moieties.[5][6]

3.4 UV-Visible Spectroscopy Protocol

Sample Preparation: Prepare a solution of Verbenalin in a UV-transparent solvent (e.g.,

methanol, ethanol) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Use a quartz cuvette with a 1 cm path length.

Fill a reference cuvette with the pure solvent and the sample cuvette with the Verbenalin
solution.

Scan a wavelength range of 200-400 nm to record the absorbance spectrum.

Identify the wavelength of maximum absorbance (λₘₐₓ).[7]

3.5 Infrared (IR) Spectroscopy Protocol

Sample Preparation:

ATR-IR: Place a small amount of the solid, dry Verbenalin sample directly onto the ATR

crystal.

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture

into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Measurement:

Acquire a background spectrum of the empty instrument (or with a blank KBr pellet).
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional

groups present in the molecule (e.g., O-H, C=O, C=C, C-O).[3][8]

Structural Elucidation Workflow
The definitive structure of Verbenalin is determined by systematically integrating the data from

each spectroscopic method. The logical workflow is outlined below.

Figure 2. Workflow for Spectroscopic Structural Elucidation of Verbenalin
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Caption: Figure 2. A systematic workflow integrating multiple spectroscopic techniques.

Molecular Formula: High-resolution mass spectrometry (HRMS) provides the exact mass of

the molecular ion, from which the molecular formula (C₁₇H₂₄O₁₀ for Verbenalin) and the

degree of unsaturation are calculated.

Functional Groups: IR spectroscopy identifies characteristic functional groups like hydroxyls

(-OH), carbonyls (C=O from ester and ketone), and carbon-carbon double bonds (C=C). UV-

Vis spectroscopy confirms the presence of conjugated systems, such as the α,β-unsaturated

ester.[1][3][8]

Carbon-Proton Framework: ¹³C NMR indicates the number of unique carbon environments,

while ¹H NMR shows the proton environments. HSQC experiments correlate each proton to

its directly attached carbon.

Connectivity: COSY spectra reveal proton-proton coupling networks, helping to build

fragments of the molecule (e.g., the glucose unit, parts of the iridoid core). HMBC is the key

experiment that shows long-range H-C correlations, allowing these fragments to be

connected. For instance, an HMBC correlation from the anomeric proton (H-1') of glucose to

the C-1 of the aglycone confirms the site of the glycosidic linkage.[1]

Stereochemistry: NOESY experiments reveal through-space interactions between protons.

This information is critical for determining the relative stereochemistry of the molecule, such

as the cis-fusion of the rings and the orientation of substituents.

Final Confirmation: The proposed structure must be consistent with all collected

spectroscopic data. The combination of these techniques provides unambiguous evidence

for the complete chemical structure of Verbenalin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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